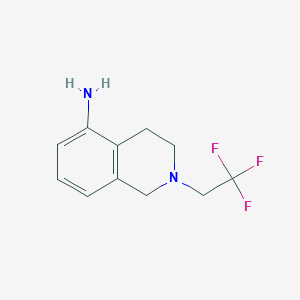

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Description

Chemical Identity and Nomenclature

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS No. 1183387-63-4) is a fluorinated tetrahydroisoquinoline (THIQ) derivative with the molecular formula $$ \text{C}{11}\text{H}{13}\text{F}{3}\text{N}{2} $$ and a molecular weight of 230.23 g/mol. Its IUPAC name reflects its structural features: a tetrahydroisoquinoline core (a bicyclic system comprising a benzene ring fused to a piperidine-like ring) substituted at the 2-position with a 2,2,2-trifluoroethyl group and at the 5-position with an amine group. The compound’s SMILES notation ($$ \text{NC1=CC=CC2=C1CCN(CC(F)(F)F)C2} $$) and skeletal structure emphasize the spatial arrangement of these functional groups.

Table 1: Key Chemical Identifiers

The trifluoroethyl group introduces significant electronegativity and lipophilicity, while the amine moiety provides a site for potential derivatization or hydrogen bonding.

Historical Context in Tetrahydroisoquinoline Research

Tetrahydroisoquinolines (THIQs) have been studied since the early 20th century for their diverse biological activities, including roles as neurotransmitters, antimicrobial agents, and enzyme inhibitors. The unsubstituted THIQ scaffold ($$ \text{C}{9}\text{H}{11}\text{N} $$) served as a starting point for structural modifications to enhance pharmacological properties. Fluorinated THIQ derivatives emerged as a focus in the 21st century, driven by advances in fluorination chemistry and the recognition of fluorine’s ability to modulate drug-like properties.

The synthesis of 2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine represents a convergence of two trends: (1) the exploration of THIQ derivatives as neuroactive compounds and (2) the strategic incorporation of trifluoroethyl groups to improve metabolic stability and binding affinity. Early work on trifluoroethylation, such as the catalyst-free reductive methods using trifluoroacetic acid, enabled efficient access to such derivatives.

Significance in Fluorinated Amine Chemistry

Fluorinated amines are pivotal in medicinal chemistry due to fluorine’s ability to alter p$$ K_a $$, lipophilicity, and conformational stability. The trifluoroethyl group in this compound reduces basicity compared to non-fluorinated analogs, potentially enhancing blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics.

Table 2: Impact of Trifluoroethyl Substitution on Amine Properties

The compound’s synthetic versatility is highlighted by its role as an intermediate in the preparation of complex molecules, such as the antimalarial agent SJ-733 (a trisTHIQ derivative).

Current Research Landscape and Applications

Recent studies emphasize this compound’s utility in drug discovery and chemical biology:

- Neurological Disorders : As a D1 dopamine receptor-positive allosteric modulator (PAM) precursor, it is investigated for treating cognitive deficits in schizophrenia and Parkinson’s disease. The trifluoroethyl group may enhance receptor selectivity compared to catechol-based agonists.

- Antimicrobial Agents : Fluorinated THIQs exhibit activity against Plasmodium falciparum and drug-resistant bacteria, with the trifluoroethyl group contributing to target engagement.

- Synthetic Methodology : It serves as a substrate for developing novel trifluoroethylation protocols, such as imine reductase-mediated asymmetric synthesis.

Table 3: Research Applications and Key Findings

Ongoing work explores its incorporation into polymer-supported catalysts and fluorescent probes for imaging applications.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15/h1-3H,4-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJVNWUVONCETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Ring Opening / Reductive Amination Route

This method, reported by Ábrahámi et al., involves a two-step process starting from indene or substituted indene derivatives:

Step 1: Dihydroxylation and Oxidative Cleavage

- Indene (or substituted indene) is subjected to OsO4-catalyzed dihydroxylation in the presence of N-methylmorpholine N-oxide (NMO) in a t-butanol/water/acetone mixture at 20 °C for 3 hours.

- The resulting diol is then cleaved oxidatively with sodium periodate (NaIO4) in a THF/water mixture at 20 °C for 1 hour, yielding an unstable dialdehyde intermediate (I-1).

Step 2: Reductive Amination and Cyclization

- The crude dialdehyde intermediate is reacted without isolation with 2,2,2-trifluoroethylamine hydrochloride in ethanol, in the presence of sodium bicarbonate and sodium cyanoborohydride (NaBH3CN) as the reducing agent.

- The reaction proceeds at room temperature for 3 hours, resulting in cyclization to form the tetrahydroisoquinoline derivative bearing the 2,2,2-trifluoroethyl substituent on the nitrogen.

- The overall yield for the two-step process to obtain 2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline derivatives is modest, around 20% for the trifluoroethylamine variant.

- The yield decreases with increasing fluorination of the amine substituent.

- Attempts to perform the transformation in a one-pot manner were unsuccessful, indicating the necessity of isolating or at least handling the dialdehyde intermediate carefully.

Table 1: Yields of Fluorinated Tetrahydroisoquinoline Derivatives via Reductive Amination

| Starting Compound | Fluorinated Amine | Product Yield (%) (two steps) |

|---|---|---|

| Indene-derived dialdehyde (I-1) | 2-Fluoroethylamine hydrochloride | 76 |

| Indene-derived dialdehyde (I-1) | 2,2-Difluoroethylamine hydrochloride | 31 |

| Indene-derived dialdehyde (I-1) | 2,2,2-Trifluoroethylamine hydrochloride | 20 |

This method was also extended to substituted indenes, such as 2-methyl-1H-indene, which after dihydroxylation and oxidative cleavage, reacted with 2,2,2-trifluoroethylamine to give the corresponding tetrahydroisoquinoline in moderate yield (~33%).

Coupling and Hydrogenolysis Route (Patent Method)

A patented method describes the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediates using:

- Coupling of protected amines (e.g., benzyl carbamate-protected amines) with trifluoroethyl-containing reagents in the presence of coupling agents and bases.

- Followed by hydrogenolysis (hydrogenation) to remove protecting groups and yield the free amine.

- This intermediate can be further elaborated to target compounds via additional synthetic steps.

While this method is more general for trifluoroethyl amines, it can be adapted for the synthesis of fluorinated tetrahydroisoquinoline derivatives by incorporating appropriate ring-forming steps.

Summary Table of Preparation Methods

| Method | Key Steps | Starting Material | Yield Range (%) | Notes |

|---|---|---|---|---|

| Oxidative ring opening + reductive amination | OsO4 dihydroxylation, NaIO4 cleavage, NaBH3CN reductive amination with trifluoroethylamine | Indene or substituted indene | 20–33 | Direct incorporation of trifluoroethylamine; moderate yields; sensitive intermediate |

| Bischler–Napieralski cyclization + reduction | Amide formation, cyclization, reduction | 2-(3,4-dimethoxyphenyl)-ethylamine derivatives | Variable | Versatile for substituted THIQs; can incorporate trifluoroethyl groups pre- or post-cyclization |

| Coupling & hydrogenolysis (patent) | Coupling with protected amines, hydrogenolysis | Protected amines and trifluoroethyl reagents | Not specified | Useful for trifluoroethyl amide intermediates; adaptable for further synthesis |

Research Findings and Considerations

- The oxidative ring opening/reductive amination method offers a straightforward access to fluorinated tetrahydroisoquinolines but suffers from moderate yields and instability of intermediates.

- Increasing fluorine content on the amine reduces reaction yield, likely due to electronic and steric effects.

- Protecting group strategies and hydrogenolysis steps are useful in preparing trifluoroethyl amine intermediates but require careful control to avoid side reactions.

- Alternative cyclization methods like Bischler–Napieralski provide flexibility and have been widely applied in total syntheses of tetrahydroisoquinoline alkaloids, though specific adaptations are needed for trifluoroethyl substitution.

- The choice of reducing agents (e.g., NaBH3CN, NaBH4, catalytic hydrogenation) and reaction conditions (temperature, solvents, pH) critically influence the success and selectivity of the cyclization and amination steps.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: 2,2,2-Trifluoroethyl iodide in the presence of a strong base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine can be categorized based on substituent patterns, fluorine content, and biological relevance. Below is a detailed comparison:

Structural Analogs with Fluorinated Substituents

Functional and Pharmacological Comparisons

- Trifluoroethyl vs. This is corroborated by studies on fluorine’s stereoelectronic effects .

- Amine Position: The amine at position 5 distinguishes it from analogs like 1,2,3,4-tetrahydroquinolin-4-amine (similarity score: 0.73), where the amine’s position affects solubility and target interaction .

- Metabolic Stability : Fluorinated derivatives generally exhibit slower hepatic clearance. For example, triflusulfuron methyl ester (a triazine-based pesticide with a trifluoroethoxy group) shares enhanced stability due to fluorine but differs in core structure .

Physicochemical Properties

| Property | 2-(2,2,2-Trifluoroethyl)-1,2,3,4-THIQ-5-amine | 2-(2,5-Bis(trifluoromethyl)phenylsulfonyl)-1,2,3,4-THIQ-5-amine | 6-Fluoro-1,2,3,4-tetrahydroquinoline |

|---|---|---|---|

| Molecular Weight | ~248.2 g/mol | ~403.3 g/mol | ~165.2 g/mol |

| logP | ~2.1 (estimated) | ~3.5 | ~1.8 |

| pKa (amine) | ~7.5 (lower due to CF3CH2 group) | ~6.8 (sulfonyl deprotonation) | ~8.2 |

Key Research Findings

- Synthetic Challenges : The trifluoroethyl group complicates synthesis due to its steric bulk, requiring specialized fluorinating agents .

Biological Activity

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is a fluorinated organic compound that has attracted attention in medicinal chemistry and biological research due to its unique structural properties. The trifluoroethyl group enhances its chemical reactivity and potential biological activity, making it a candidate for various therapeutic applications.

- IUPAC Name : 2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine

- Molecular Formula : C11H13F3N2

- Molecular Weight : 230.23 g/mol

- CAS Number : 1183387-63-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that 2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine exhibits several biological activities:

-

Anticancer Properties : Studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. For instance:

- In vitro tests demonstrated significant inhibition of cell growth in breast and lung cancer models.

- Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway.

-

Anti-inflammatory Effects : Preliminary research has shown potential anti-inflammatory activity:

- The compound reduced the production of pro-inflammatory cytokines in activated macrophages.

- It demonstrated the ability to inhibit NF-kB signaling pathways.

-

Neuroprotective Activity : There is emerging evidence supporting its neuroprotective effects:

- In animal models of neurodegeneration, treatment with this compound resulted in decreased neuronal loss and improved cognitive functions.

Case Study 1: Anticancer Activity

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of 2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine resulted in:

- IC50 Value : Approximately 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased annexin V staining.

Case Study 2: Anti-inflammatory Effects

A study examining the effect on RAW264.7 macrophages showed:

- Cytokine Measurement : A significant reduction (up to 60%) in TNF-alpha and IL-6 levels upon treatment with the compound at 10 µM concentration.

- Pathway Analysis : Western blot analysis indicated downregulation of NF-kB phosphorylation.

Data Table

| Biological Activity | Model | Observations | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cells | IC50 = 15 µM; Induces apoptosis | |

| Anti-inflammatory | RAW264.7 Macrophages | Reduces TNF-alpha and IL-6 by 60% | |

| Neuroprotective | Animal Model | Decreased neuronal loss; Improved cognition |

Q & A

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during alkylation to minimize side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance trifluoroethyl group incorporation .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity.

Basic: How does the trifluoroethyl group influence the compound’s electronic and steric properties?

Methodological Answer:

The trifluoroethyl group (-CH₂CF₃) introduces:

- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity of the adjacent carbon, altering reactivity in nucleophilic substitutions (e.g., SN2 reactions) .

- Steric Hindrance : The bulky trifluoroethyl group reduces rotational freedom, potentially stabilizing specific conformations critical for receptor binding.

- Lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, enhancing membrane permeability (measured via octanol/water partitioning) .

Q. Experimental Validation :

- ¹⁹F NMR : Chemical shifts at δ -65 to -70 ppm confirm CF₃ group presence.

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated tetrahydroisoquinoline derivatives?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via LC-MS and elemental analysis.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) impact IC₅₀ values. Standardize protocols using CLSI guidelines .

- Conformational Dynamics : Use molecular docking (AutoDock Vina) to assess binding mode consistency across studies.

Case Study :

Inconsistent antimicrobial activity (MIC values) against S. aureus may stem from differential efflux pump expression. Include efflux inhibitors (e.g., reserpine) in assays to isolate compound efficacy .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

Key SAR insights for fluorinated tetrahydroisoquinolines:

Q. Design Workflow :

Scaffold Hopping : Replace tetrahydroisoquinoline with tetrahydroquinoline to modulate ring strain.

Bioisosteres : Substitute -CF₃ with -OCF₃ to balance lipophilicity and polarity.

Prodrugs : Acetylate the amine to improve oral bioavailability (test via Caco-2 permeability assays) .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm tetrahydroisoquinoline scaffold (δ 2.5–3.5 ppm for CH₂ groups, δ 6.8–7.2 ppm for aromatic protons).

- HRMS : Exact mass verification (e.g., [M+H]⁺ calc. 273.1124, observed 273.1128).

- X-Ray Crystallography : Resolve stereochemistry at the trifluoroethyl-substituted carbon (CCDC deposition recommended) .

- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced: How to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using ATP-competitive assays (ADP-Glo™).

- Binding Kinetics : Perform surface plasmon resonance (SPR) to measure KD (e.g., <100 nM for JAK2 suggests high affinity).

- Cellular Validation : Test in Ba/F3 cells expressing constitutively active kinase mutants (e.g., BCR-ABL1<sup>T315I</sup>) to assess inhibition in a physiological context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.